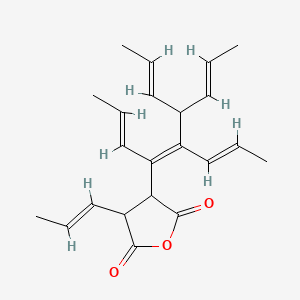

2,5-Furandione, 3-(hexapropenyl)dihydro-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52854-78-1 |

|---|---|

Molekularformel |

C22H28O3 |

Molekulargewicht |

340.5 g/mol |

IUPAC-Name |

3-[(2E,4E,7E)-5,6-bis[(E)-prop-1-enyl]nona-2,4,7-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C22H28O3/c1-6-11-16(12-7-2)17(13-8-3)18(14-9-4)20-19(15-10-5)21(23)25-22(20)24/h6-16,19-20H,1-5H3/b11-6+,12-7+,13-8+,14-9+,15-10+,18-17+ |

InChI-Schlüssel |

FOVYFYOMMXKNIG-QZDMKUNZSA-N |

Isomerische SMILES |

C/C=C/C1C(=O)OC(=O)C1/C(=C(/C(/C=C/C)/C=C/C)\C=C\C)/C=C/C |

Kanonische SMILES |

CC=CC1C(C(=O)OC1=O)C(=C(C=CC)C(C=CC)C=CC)C=CC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,5 Furandione, 3 Hexapropenyl Dihydro Analogues

Direct Synthetic Routes to Substituted Dihydrofurandiones

The construction of the substituted dihydrofurandione framework can be achieved through several direct synthetic approaches. These methods either pre-functionalize the starting materials to build the ring system or modify an existing unsaturated core.

Ene Reactions of Maleic Anhydride (B1165640) with Olefinic Precursors

The Alder-ene reaction is a powerful and direct method for synthesizing alkenyl succinic anhydrides. This reaction involves the addition of an alkene (the "ene") containing an allylic hydrogen to an electron-deficient species (the "enophile"), such as maleic anhydride. rsc.org The process typically occurs at elevated temperatures, between 160°C and 260°C, and results in the formation of a new carbon-carbon bond, a shift of the double bond, and the transfer of the allylic hydrogen to the enophile. google.com

The reaction mechanism is generally considered to be a concerted, pericyclic process. rsc.org Kinetic studies on the reaction between maleic anhydride and various alk-1-enes have shown that the reaction follows second-order kinetics. rsc.org The transition state geometry plays a crucial role in determining the stereochemical outcome. For many alk-1-enes, an exo-transition state is favored, leading to trans-configured products. rsc.org However, factors such as steric hindrance in the alkene, as seen with cis-dec-5-ene, can favor an endo-transition state. rsc.org

Despite its utility, the thermal ene reaction can be accompanied by side reactions, primarily the polymerization of maleic anhydride or its copolymerization with the olefin precursor. google.com Theoretical analysis using density functional theory (DFT) has been employed to model the thermally induced Alder-ene reaction between maleic anhydride and various olefins, helping to delineate it from potential side processes at moderately high temperatures. researchgate.netmdpi.com

Table 1: Kinetic Parameters for the Ene Reaction of Maleic Anhydride with Various Alkenes

| Alkene Precursor | Temperature Range (°C) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, l/mol·s) |

|---|---|---|---|

| Hex-1-ene | 125-224 | 85.8 | 1.0 x 10^4 |

| Hept-1-ene | 125-224 | 87.9 | 1.5 x 10^4 |

| Oct-1-ene | 125-224 | 88.3 | 1.6 x 10^4 |

| Dec-1-ene | 125-224 | 89.1 | 2.0 x 10^4 |

| Dodec-1-ene | 125-224 | 90.4 | 2.5 x 10^4 |

| cis-Dec-5-ene | 125-224 | 92.5 | 1.8 x 10^4 |

| trans-Dec-5-ene | 125-224 | 96.7 | 1.1 x 10^5 |

Data sourced from kinetic studies on the ene reaction. rsc.org

Hydrogenation Strategies for Unsaturated Furandione Derivatives

A key strategy for accessing dihydrofurandione structures is the hydrogenation of the corresponding unsaturated precursors, such as maleic anhydride and its substituted derivatives. This approach saturates the endocyclic double bond, converting the maleic anhydride framework into the succinic anhydride core.

The catalytic hydrogenation of maleic anhydride is an important industrial process. acs.org The reaction is often performed in the aqueous phase, where maleic anhydride first hydrolyzes to maleic acid. This is then hydrogenated over a catalyst, typically a noble metal like palladium on a carbon support (Pd/C), to produce succinic acid, which can be subsequently dehydrated to succinic anhydride. acs.org Thermodynamic analyses show that the reduction of maleic acid and its isomer, fumaric acid, to succinic acid are irreversible reactions. acs.org In non-aqueous conditions, catalysts based on copper, nickel, or cobalt can be used to directly hydrogenate maleic anhydride to succinic anhydride. acs.org

Furthermore, the hydrogenation can be applied to furan (B31954) derivatives, which are bio-based platform chemicals. researchgate.net For instance, the selective hydrogenation of furfural (B47365) can lead to various cyclic compounds, and while not a direct route to succinic anhydrides, the catalytic technologies for saturating the furan ring are relevant. researchgate.net A significant advancement in this area is the asymmetric hydrogenation of 3-substituted maleic anhydrides, which not only saturates the ring but does so in a stereocontrolled manner to produce chiral succinic anhydrides. rsc.org

Table 2: Catalytic Systems for the Hydrogenation of Maleic Anhydride Derivatives

| Unsaturated Precursor | Catalyst System | Product | Key Findings |

|---|---|---|---|

| Maleic Anhydride (aq.) | Pd/C | Succinic Acid | Aqueous phase hydrogenation proceeds via maleic acid intermediate. acs.org |

| 3-Substituted Maleic Anhydrides | Rh/bisphosphine-thiourea (ZhaoPhos) | Chiral 3-Substituted Succinic Anhydrides | High conversion (>99%) and excellent enantioselectivity (up to 99% ee). rsc.org |

| Furfural | Ru/MIL-101 | Cyclopentanone | Demonstrates selective hydrogenation of furan rings, a related transformation. researchgate.net |

| α,β-Unsaturated Carbonyls | Iron-modified Ru/C | Unsaturated Alcohols | Shows catalyst modification for selective hydrogenation of carbonyl vs. olefin. google.com |

Ring-Closing and Cyclization Approaches

Beyond modifying existing rings, the dihydrofurandione scaffold can be constructed through ring-closing reactions. Ring-closing metathesis (RCM) has become a prominent strategy for the formation of various heterocyclic systems, including dihydrofurans. rsc.org This reaction utilizes specific catalysts, often based on ruthenium, to form a cyclic alkene from a diene precursor. For the synthesis of dihydrofuran analogues, a suitable diene ether could be cyclized, with the resulting unsaturated ring being further elaborated to the target anhydride. researchgate.net The selectivity of RCM can be influenced by factors such as the catalyst type and the presence of directing groups, like allylic alcohols, on the substrate. researchgate.net

Other cyclization strategies also provide access to the core structure. For instance, a one-pot, three-component reaction catalyzed by triethylamine (B128534) has been developed for the synthesis of highly substituted dihydrofurofuran frameworks via a Paal-Knorr cyclization pathway. rsc.org Baldwin's rules provide a theoretical framework for predicting the feasibility of various ring-closing reactions, categorizing them based on the size of the ring being formed and the geometry of the reacting centers (e.g., 5-Endo-Trig). libretexts.org Oxonium-Prins cyclizations represent another powerful method, where the intramolecular addition of an alkene to an oxonium ion generates substituted tetrahydrofuran (B95107) rings, which are structurally related to dihydrofurandiones. imperial.ac.uk

Stereoselective Synthesis of Dihydrofurandione Derivatives

Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For analogues of 3-(hexapropenyl)dihydro-2,5-furandione, which possess at least one stereocenter, stereoselective methods are essential for accessing specific isomers.

Asymmetric Catalysis in Anhydride Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched compounds. A highly effective method for producing chiral succinic anhydrides is the asymmetric hydrogenation of 3-substituted maleic anhydrides. rsc.org By using a chiral catalyst, such as a rhodium complex with a bisphosphine-thiourea ligand (ZhaoPhos), a wide array of 3-alkyl and 3-aryl substituted maleic anhydrides can be hydrogenated to the corresponding chiral succinic anhydrides with outstanding results, often achieving full conversion and up to 99% enantiomeric excess (ee). rsc.org This method directly establishes the stereocenter at the C-3 position of the dihydrofurandione ring.

The principles of asymmetric catalysis have also been extended to related cyclic anhydride systems. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl maleimides, which are nitrogen-containing analogues of maleic anhydride derivatives. nih.gov This demonstrates that chiral catalysts can effectively control stereochemistry in reactions involving the functionalization of the anhydride core. Furthermore, maleic anhydride derivatives themselves can act as organocatalysts in certain oxidation reactions, highlighting the diverse reactivity of this scaffold. researchgate.net

Diastereoselective Transformations Involving the Dihydrofurandione Scaffold

When multiple stereocenters are present or created in a reaction, controlling their relative orientation (diastereoselectivity) becomes critical. In the synthesis of dihydrofurandione analogues, diastereoselectivity can be achieved in several ways.

As mentioned previously, the thermal ene reaction of maleic anhydride with certain olefins can exhibit diastereoselectivity. The geometry of the concerted transition state (exo versus endo) directly dictates the relative stereochemistry of the newly formed stereocenters in the resulting alkenylsuccinic anhydride. rsc.org

Cyclization reactions are also a rich source of diastereocontrol. The oxonium-Prins cyclization, for instance, can be controlled to produce either cis- or trans-2,3-disubstituted tetrahydrofurans with high selectivity. imperial.ac.uk Similarly, ring-closing metathesis can be guided by steric and electronic factors. The use of bulky protecting groups or catalyst-directing functional groups, such as a free hydroxyl group, can selectively favor the formation of one ring size or diastereomer over another. researchgate.net These strategies, while demonstrated on related five-membered oxygen heterocycles, provide a clear blueprint for achieving diastereoselective synthesis of complex dihydrofurandione derivatives.

Table of Compounds

| Compound Name | Chemical Structure/Class |

|---|---|

| 2,5-Furandione, 3-(hexapropenyl)dihydro- | Alkenyl Succinic Anhydride |

| Dihydro-2,5-furandione | Succinic Anhydride sigmaaldrich.com |

| Maleic Anhydride | Unsaturated Cyclic Anhydride |

| Succinic Acid | Dicarboxylic Acid |

| Maleic Acid | Dicarboxylic Acid |

| Fumaric Acid | Dicarboxylic Acid |

| Alk-1-enes (e.g., Hex-1-ene) | Olefins |

| cis/trans-Dec-5-ene | Internal Olefins |

| Furfural | Furan derivative |

| N-Aryl Maleimides | Maleic Anhydride Analogues |

| Dihydrofurans | Saturated Oxygen Heterocycles |

| Tetrahydrofurans | Saturated Oxygen Heterocycles |

| Rhodium | Transition Metal |

| Palladium | Transition Metal |

| Ruthenium | Transition Metal |

| Triethylamine | Organic Base |

Chiral Pool and Auxiliary-Based Syntheses

The "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. escholarship.orgresearchgate.net This approach leverages the inherent chirality of natural compounds like amino acids, terpenes, and carbohydrates to introduce stereocenters into the target molecule. escholarship.orgnih.gov For the synthesis of 3-substituted dihydrofurandione analogues, chiral precursors can be strategically chosen to impart the desired stereochemistry at the C3 position. For instance, the synthesis of polyhydroxylated piperidines has been achieved using L-serine as a chiral pool starting material. researchgate.net

In cases where a suitable chiral pool starting material is not available, the use of chiral auxiliaries offers a powerful alternative for asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This method has been successfully employed in the asymmetric synthesis of various chiral compounds, including sulfoximines through the S-alkylation of sulfinamides. nih.gov

The following table summarizes representative chiral pool starting materials and their potential application in the synthesis of chiral dihydrofurandione analogues.

| Chiral Pool Source | Potential Application in Dihydrofurandione Synthesis | Key Transformation |

| L-Serine | Introduction of a hydroxylated side chain at C3 | Nucleophilic addition to an amino aldehyde intermediate |

| D-Glucose | Synthesis of polyhydroxylated side chains | Intramolecular Michael addition to an α,β-unsaturated ester |

| (-)-Carvone | Introduction of a terpene-derived side chain | Ring-opening and functional group manipulation |

Functionalization and Derivatization Strategies for the Hexapropenyl Moiety

The hexapropenyl side chain of 2,5-Furandione, 3-(hexapropenyl)dihydro- offers a versatile handle for further chemical modification, allowing for the creation of a wide array of derivatives with tailored properties.

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org This reaction can be employed for various transformations of the hexapropenyl chain, including:

Ring-closing metathesis (RCM): If another double bond is present in a suitable position on a precursor molecule, RCM can be used to form cyclic structures.

Cross-metathesis (CM): This allows for the coupling of the hexapropenyl chain with other alkenes, enabling the introduction of diverse functional groups. libretexts.org

Enyne metathesis: The reaction of an alkene with an alkyne can lead to the formation of conjugated dienes. libretexts.org

Suzuki-Miyaura cross-coupling is another indispensable tool for carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.com This reaction could be applied to a suitably functionalized hexapropenyl precursor (e.g., a vinyl halide or triflate) to introduce aryl or vinyl substituents.

The table below outlines potential functionalization strategies for the hexapropenyl moiety using these modern catalytic methods.

| Reaction Type | Catalyst System | Potential Substrate | Expected Product |

| Cross-Metathesis | Grubbs' 2nd Generation Catalyst | 2,5-Furandione, 3-(hex-5-en-1-yl)dihydro- + Acrylate | Functionalized dihydrofurandione with an ester-terminated side chain |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 3-(6-Bromohex-1-en-1-yl)dihydro-2,5-furandione + Phenylboronic acid | 3-(6-Phenylhex-1-en-1-yl)dihydro-2,5-furandione |

Beyond metathesis and cross-coupling, the double bonds within the hexapropenyl chain are amenable to a variety of classical and modern organic transformations. Post-polymerization modification techniques, for instance, can be adapted for small molecule synthesis. Michael additions of 1,3-dicarbonyl compounds to α,β-unsaturated polyesters have been demonstrated, suggesting a viable strategy for the functionalization of a conjugated diene system within the hexapropenyl group. rsc.org

Other potential modifications include:

Epoxidation: The conversion of the double bonds to epoxides, which can then be opened by various nucleophiles to introduce a range of functional groups.

Hydroboration-oxidation: This two-step process allows for the anti-Markovnikov addition of water across a double bond, yielding an alcohol.

Diels-Alder Reaction: If the hexapropenyl chain contains a conjugated diene moiety, it can participate in [4+2] cycloaddition reactions to form complex cyclic structures.

Sustainable and Green Chemistry Approaches in Dihydrofurandione Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use renewable resources, and employ milder reaction conditions.

There is a growing interest in producing bulk and fine chemicals from renewable biomass instead of petroleum-based resources. nih.govrsc.org Succinic anhydride and its derivatives are key targets in this area. nih.govrsc.organr.fr Research has shown that bio-based furanic platform compounds, such as furoic acid, furfural, and furfuryl alcohol, can be converted into succinic anhydride through visible-light-induced oxygenation processes. nih.govrsc.org These methods often utilize photocatalysts like metalloporphyrins. nih.govrsc.org The development of synthetic routes to 3-(hexapropenyl)dihydro-2,5-furandione starting from such bio-derived succinic anhydride would represent a significant step towards a more sustainable chemical industry. For instance, itaconic anhydride, another bio-based molecule, has been explored as a starting material for succinic anhydride derivatives. anr.fr

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and green chemistry. nih.govnih.govyoutube.com Organocatalysts can often operate under mild conditions and are generally less sensitive to air and moisture than traditional metal catalysts. youtube.com Asymmetric organocatalytic methods have been developed for the synthesis of dihydrodibenzofurans and dihydroisoquinolinones, demonstrating their potential for constructing chiral heterocyclic cores. nih.govnih.gov The application of organocatalysis to the synthesis of chiral 3-substituted dihydrofurandiones could provide an efficient and environmentally friendly alternative to classical methods. anr.fr

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The catalytic hydrogenation of maleic anhydride to succinic anhydride is a key industrial process that often employs heterogeneous catalysts, such as nickel-based systems. researchgate.netgoogle.comresearchgate.net The development of heterogeneous catalysts for the asymmetric synthesis and functionalization of 2,5-Furandione, 3-(hexapropenyl)dihydro- analogues would be a major advancement in sustainable chemical manufacturing.

Mechanistic Organic Chemistry and Reactivity Profiles of Dihydrofurandione Systems

Nucleophilic Ring-Opening Reactions of the Dihydrofurandione Moiety

The dihydro-2,5-furandione ring is a cyclic anhydride (B1165640), a class of compounds known for its susceptibility to nucleophilic acyl substitution. The two carbonyl groups, linked through an oxygen atom, create significant electrophilicity at the carbonyl carbons. This reactivity is central to the chemistry of the dihydrofurandione moiety, leading to ring-opening reactions with a variety of nucleophiles.

Aminolysis and Esterification Pathways

Aminolysis: The reaction of the dihydrofurandione core with primary or secondary amines is a facile process known as aminolysis. fiveable.me This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The amine attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. youtube.com Subsequent collapse of this intermediate and proton transfer results in the opening of the anhydride ring to form a succinamic acid derivative (an amide-carboxylic acid). Typically, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the newly formed carboxylic acid. youtube.com The general mechanism involves nucleophilic attack, formation of a tetrahedral intermediate, and subsequent ring opening. fiveable.meyoutube.com

Esterification: Similarly, alcohols can react with the dihydrofurandione moiety in an esterification reaction to yield a monoester of the corresponding dicarboxylic acid. libretexts.org The mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol on a carbonyl carbon. libretexts.orgcore.ac.uk While the reaction can proceed without a catalyst, particularly with excess alcohol, it is often catalyzed by acids or bases to increase the rate. yale.edu The initial product is a half-acid ester. Further esterification to the diester requires harsher conditions and often follows standard Fischer esterification protocols on the resulting carboxylic acid group. yale.edu The synthesis of polyesters can be achieved through the ring-opening copolymerization of epoxides with anhydrides like maleic anhydride, a process often catalyzed by metal complexes. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic ring-opening reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Aminolysis Kinetics: The aminolysis of cyclic anhydrides is generally a rapid process. Studies on related systems, such as N-hydroxysuccinimide esters, show that the reaction rate correlates with the basicity of the attacking amine. mst.edu Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) suggest that a concerted mechanism has a lower activation energy than a stepwise addition-elimination mechanism. acs.org The reaction can be catalyzed by a second molecule of the amine, which acts as a general base. acs.org The presence of a β-hydroxyl group in the amine can enhance the rate of aminolysis of cyclic carbonates, a related reaction. rsc.org

Esterification Thermodynamics: The esterification of anhydrides is typically an exothermic process. For example, the esterification of levulinic acid (a keto-acid) with 1-butene (B85601) has an estimated enthalpy change (ΔH) of -32.9 ± 1.6 kJ/mol and an entropy change (ΔS) of -70 ± 4 J/(mol·K) at 298.15 K. While not identical, these values provide an insight into the thermodynamic landscape of esterification reactions involving cyclic systems. The formation of poly(ester-anhydrides) through melt condensation of ester-diacids is an established synthetic route. acs.orgnih.gov

| Reaction Type | System | Parameter | Value | Conditions | Source |

|---|---|---|---|---|---|

| Esterification | Levulinic Acid + 1-Butene | ΔH° | -32.9 ± 1.6 kJ/mol | 298.15 K | masterorganicchemistry.com |

| Esterification | Levulinic Acid + 1-Butene | ΔS° | -70 ± 4 J/(mol·K) | 298.15 K | masterorganicchemistry.com |

| Aminolysis | N-Hydroxysuccinimide Ester + Amines | β_nuc (Brønsted coefficient) | 1.0 | Aqueous buffer, 20% dioxane | mst.edu |

Pericyclic Reactions and Cycloadditions Involving the Dihydrofurandione Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The most notable pericyclic reaction relevant to this system is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orgchemconnections.orgiitk.ac.in

While the saturated dihydrofurandione ring itself is not a participant in Diels-Alder reactions, its unsaturated analog, maleic anhydride, is a potent dienophile due to the electron-withdrawing nature of the anhydride functionality. masterorganicchemistry.comchemconnections.orglongdom.orgzbaqchem.com It readily reacts with conjugated dienes like cyclopentadiene, furan (B31954), and anthracene. chemconnections.orgiitk.ac.inzbaqchem.comamherst.edu In the context of 2,5-Furandione, 3-(hexapropenyl)dihydro- , the dihydrofurandione core itself is unlikely to act as a dienophile. However, the molecule as a whole presents intriguing possibilities. The highly conjugated hexapropenyl substituent is an excellent candidate to act as the 4π-electron component (the diene).

The Diels-Alder reaction between the hexapropenyl chain of one molecule and the double bond of a suitable dienophile (or potentially an exocyclic double bond on another molecule if isomerization occurs) would be a primary pathway for cycloaddition. Linear conjugated tetraenes have been shown to effectively participate in double Diels-Alder reactions with dienophiles like maleic anhydride. nih.gov Studies on furan-fused systems have also shown their utility in [4+2] and [4+4] cycloadditions. nih.gov Furthermore, furanone derivatives can participate in higher-order cycloadditions, such as [8+2] cycloadditions, under basic conditions. acs.orgacs.org

Reactivity of the Hexapropenyl Substituent in Organic Transformations

The term "hexapropenyl" suggests a C18 substituent with multiple conjugated double bonds. Based on the IUPAC name for a related structure, this is likely a complex, highly unsaturated polyene system. Such conjugated polyenes are rich in reactivity. nih.govrsc.orgiupac.org

Key transformations involving the hexapropenyl group would include:

Electrophilic Addition: The electron-rich π-system of the conjugated triene is susceptible to attack by electrophiles. Reactions such as halogenation, hydrohalogenation, and hydration would proceed, likely with complex regioselectivity due to the extended conjugation.

Diels-Alder Reactions: As mentioned, the conjugated system can readily act as a diene in [4+2] cycloadditions with a wide range of dienophiles. wikipedia.orgnih.govacs.org The specific stereochemistry and regiochemistry of the adduct would depend on the geometry of the triene and the nature of the dienophile.

Electrocyclization: Under thermal or photochemical conditions, conjugated trienes can undergo electrocyclic reactions to form six-membered rings. nih.gov For instance, a (Z,Z,Z)-triene can undergo an 8π/6π/4π electrocyclization cascade. nih.gov

Hydrogenation: The multiple double bonds can be reduced to the corresponding saturated alkyl chain using catalytic hydrogenation.

The presence of two distinct reactive sites—the anhydride and the polyene—means that chemoselectivity becomes a critical consideration in any synthetic transformation. Protecting groups might be necessary to isolate the reactivity of one functional group while transformations are carried out on the other.

Influence of Substituent Effects on Reaction Pathways

The reactivity of the entire molecule is a product of the interplay between the dihydrofurandione ring and the hexapropenyl substituent.

Effect of the Anhydride on the Substituent: The dihydrofurandione ring acts as an electron-withdrawing group through an inductive effect (-I effect). This will influence the electron density of the attached hexapropenyl chain. This electron-withdrawing nature makes the adjacent C-H protons more acidic and can affect the regioselectivity of electrophilic attacks on the conjugated system. The electron-withdrawing character of the anhydride enhances the dienophilic character of any adjacent double bonds, although in this case, the primary reactivity of the hexapropenyl group is as a diene. masterorganicchemistry.com

Effect of the Substituent on the Anhydride: The hexapropenyl group, being a large alkyl-based system, is generally considered electron-donating through an inductive effect (+I effect). This effect increases the electron density on the dihydrofurandione ring. However, this effect is likely modest. The primary influence of the bulky hexapropenyl group on the anhydride's reactivity will be steric. The sheer size of the substituent could hinder the approach of nucleophiles to the adjacent carbonyl group, potentially directing nucleophilic attack to the more sterically accessible carbonyl. The bulkiness of alkyl substituents has been shown to affect the stereoselectivity and formation of complexes in ring-opening reactions. mdpi.comnih.gov

| Functional Group | Primary Reactivity | Influence of the Other Group |

|---|---|---|

| Dihydrofurandione Moiety | Nucleophilic Acyl Substitution (Ring-Opening) | Steric hindrance from the bulky hexapropenyl group may direct nucleophilic attack to the distal carbonyl. Minor electronic donation from the substituent. |

| Hexapropenyl Substituent | Diels-Alder Diene, Electrophilic Addition, Electrocyclization | Inductive electron withdrawal from the anhydride group may slightly decrease the nucleophilicity of the π-system and influence regioselectivity. |

Theoretical and Computational Chemistry Studies of 2,5 Furandione, 3 Hexapropenyl Dihydro

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2,5-Furandione, 3-(hexapropenyl)dihydro-, DFT calculations would be instrumental in determining its three-dimensional structure. The process involves optimizing the molecular geometry to find the lowest energy conformation. This optimized structure corresponds to the most stable arrangement of the atoms.

Key parameters that would be determined from DFT calculations include bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the steric and electronic interactions within the molecule. Furthermore, the calculated total electronic energy provides a measure of the molecule's thermodynamic stability. While no specific DFT studies on 2,5-Furandione, 3-(hexapropenyl)dihydro- are currently available, such calculations would be a standard first step in any computational investigation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are key to understanding how a molecule will interact with other reagents.

For 2,5-Furandione, 3-(hexapropenyl)dihydro-, the HOMO would likely be located on the electron-rich hexapropenyl substituent, while the LUMO would be associated with the electron-withdrawing succinic anhydride (B1165640) ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Although general principles of FMO theory are well-established, specific calculations of the HOMO and LUMO energies and their spatial distributions for 2,5-Furandione, 3-(hexapropenyl)dihydro- have not been reported.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides invaluable insights into the step-by-step processes of chemical reactions. By mapping out reaction pathways, chemists can understand how reactants are converted into products.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. Characterizing the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. Computational methods, particularly DFT, are used to locate and verify transition state structures. This involves finding a saddle point on the potential energy surface that corresponds to the energy maximum along the reaction coordinate.

For reactions involving 2,5-Furandione, 3-(hexapropenyl)dihydro-, such as cycloadditions or nucleophilic attacks on the anhydride ring, identifying the transition states would be key to predicting the reaction rates and stereochemical outcomes. However, no such computational studies have been published for this specific molecule.

Energetic Landscape Mapping of Reactions

By calculating the energies of reactants, intermediates, transition states, and products, an energetic landscape or reaction profile can be constructed. This profile provides a comprehensive view of the thermodynamics and kinetics of a reaction. The relative energies of intermediates and the activation energies (the energy difference between reactants and transition states) determine the feasibility and rate of a reaction pathway.

For a molecule with multiple reactive sites like 2,5-Furandione, 3-(hexapropenyl)dihydro-, mapping the energetic landscape would be essential to predict which reaction pathways are most favorable. This would involve exploring various possible reaction mechanisms and comparing their energy profiles. To date, such detailed energetic mapping has not been performed for this compound.

Computational Spectroscopy and Vibrational Analysis

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. Vibrational analysis, in particular, is a standard output of geometry optimization calculations.

Research in Polymer Chemistry and Advanced Materials Science

Dihydrofurandione Derivatives as Monomers in Polymer Synthesis

The core of 2,5-Furandione, 3-(hexapropenyl)dihydro- is the dihydro-2,5-furandione ring, a type of cyclic anhydride (B1165640). Cyclic anhydrides are versatile monomers that can be incorporated into polymer chains through several mechanisms, primarily copolymerization and ring-opening polymerization (ROP). nih.gov These methods allow for the creation of polymers with diverse backbones, such as polyesters or polyolefins, whose properties are tunable based on the comonomers and polymerization techniques employed.

Copolymerization with Olefins and Other Monomers

Dihydrofurandione derivatives, particularly those analogous to maleic anhydride, can readily undergo copolymerization with a variety of electron-rich monomers, most notably olefins. nih.gov Free-radical polymerization is a common industrial method for this process, often resulting in alternating copolymers where the anhydride and olefin units are incorporated in a 1:1 ratio. nih.govresearchgate.net This is due to the formation of a charge-transfer complex between the electron-acceptor anhydride and the electron-donor olefin, which then propagates as a single unit. nih.gov

The copolymerization of maleic anhydride with α-olefins such as 1-hexene, 1-octene, and even longer-chain olefins has been well-documented. researchgate.netgoogle.com In the case of 2,5-Furandione, 3-(hexapropenyl)dihydro-, the monomer itself contains olefinic double bonds within its side chain. While the primary polymerization would involve a separate olefin comonomer (e.g., ethylene, propylene), the double bonds on the hexapropenyl group could also potentially participate in the polymerization, leading to branched or cross-linked structures from the outset. gatech.edu The succinic anhydride group, once incorporated into the polymer backbone, remains as a pendant ring, which can be later modified through reactions with amines or alcohols to introduce further functionality. google.com

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization (ROP) provides a direct route to creating aliphatic polyesters, which are often valued for their biodegradability and biocompatibility. nih.gov Cyclic anhydrides, like the dihydrofurandione ring, can be copolymerized with epoxides (oxiranes) to yield polyesters through an alternating ROP mechanism. nih.govrsc.org This reaction is typically catalyzed by metal complexes and allows for precise control over the polymer's molecular weight and structure. nih.govresearchgate.net

Alternatively, the anhydride ring can be opened by a nucleophile, such as an alcohol, to form a half-ester containing a carboxylic acid and an ester group. acs.org If a diol is used as the initiator, it can lead to the formation of polyester (B1180765) chains. This approach allows the intrinsic properties of the anhydride and the chosen alcohol to be combined in a single polymer chain. For 2,5-Furandione, 3-(hexapropenyl)dihydro-, ROP would produce a polyester with the hexapropenyl group as a pendant side chain, preserving its reactive double bonds for subsequent modifications. researchgate.net The synthesis of polyesters from renewable lactones containing pendant double bonds, which are later used for cross-linking, demonstrates the viability of this strategy. researchgate.net

Role of the Hexapropenyl Group in Polymer Architecture

The hexapropenyl side chain is the defining feature of this monomer, imparting unique capabilities for controlling the final polymer architecture. Its high degree of unsaturation, with multiple carbon-carbon double bonds, makes it a highly reactive handle for post-polymerization modifications, especially for creating complex, three-dimensional networks.

Cross-linking and Network Formation in Polymeric Materials

Cross-linking transforms a collection of individual polymer chains (a thermoplastic material) into a single, covalently bonded network (a thermoset material). libretexts.orgwikipedia.org This transformation dramatically enhances the material's mechanical properties, thermal stability, and chemical resistance. specialchem.comnumberanalytics.com The numerous double bonds within the hexapropenyl group are ideal sites for initiating cross-linking reactions.

This can be achieved through several methods:

Free-Radical Curing: In the presence of a radical initiator (e.g., a peroxide) and often heat, the double bonds can react to form covalent links between adjacent polymer chains. wikipedia.org This is a common method used in curing unsaturated polyester resins.

UV Curing: With the addition of a photoinitiator, exposure to ultraviolet (UV) light can initiate the radical polymerization of the double bonds, offering a rapid, energy-efficient curing method.

Thiol-Ene Chemistry: The double bonds can react efficiently with multifunctional thiols in the presence of a radical initiator or UV light, a "click" reaction that is highly efficient for forming uniform networks. researchgate.net

The density of these cross-links, which can be controlled by the concentration of the hexapropenyl-containing monomer, is a critical parameter. rsc.org Low cross-link densities may produce soft, elastomeric materials, while high densities result in hard, rigid plastics. specialchem.comnih.gov

Introduction of Reactive Sites in Polymer Chains

Even if not used for cross-linking, the pendant double bonds of the hexapropenyl group serve as valuable reactive sites along the polymer backbone. researchgate.net This allows for post-polymerization modification (PPM), a powerful strategy for tailoring a polymer's properties without redesigning the entire synthesis from scratch. itu.edu.tr

Potential modifications of the pendant double bonds include:

Epoxidation: Reaction with a peroxy acid can convert the double bonds into epoxide rings, which are themselves reactive handles for further chemistry.

Hydrogenation: The double bonds can be saturated, which would increase the polymer's oxidative stability and modify its physical properties.

Hydroarylation: This reaction can attach aromatic functional groups to the polymer chain, potentially enhancing thermal stability or introducing optical properties. nih.gov

Halogenation: Addition of halogens like bromine or chlorine across the double bonds can introduce flame-retardant properties.

This versatility makes polymers derived from 2,5-Furandione, 3-(hexapropenyl)dihydro- a platform for creating a wide range of functional materials from a single base polymer. tue.nl

Structure-Property Relationships in Dihydrofurandione-Based Polymers

The relationship between the structural components and the polymer's properties can be summarized as follows:

| Structural Component | Influence on Polymer Properties |

| Polymer Backbone (Polyester or Polyolefin) | Determines fundamental characteristics like polarity, flexibility, and biodegradability. A polyester backbone from ROP will be more polar and susceptible to hydrolysis than a non-polar polyolefin backbone from copolymerization. wikipedia.org |

| Pendant Anhydride/Carboxylate Groups | The anhydride ring (in copolymers) or the resulting ester/acid groups (from ROP) increases polarity, influences solubility, and provides sites for hydrogen bonding, which can enhance mechanical strength. researchgate.net |

| Hexapropenyl Side Chain (Un-cross-linked) | The long, flexible alkyl chain can act as an internal plasticizer, increasing chain mobility and potentially lowering the glass transition temperature (Tg). |

| Hexapropenyl Side Chain (Cross-linked) | Upon cross-linking, the side chains form a rigid 3D network. This dramatically increases the material's modulus, tensile strength, hardness, and thermal stability (Tg). specialchem.comresearchgate.net It also significantly improves resistance to solvents and chemical attack. numberanalytics.com |

The ability to control the degree of cross-linking is particularly powerful. By adjusting the monomer feed ratio or the curing conditions, one can precisely modulate the molecular weight between cross-links (Mc). rsc.org A high Mc value (low cross-link density) would lead to a more flexible, ductile material, whereas a low Mc value (high cross-link density) results in a strong but potentially more brittle material. This allows for the design of materials with a tailored balance of stiffness, toughness, and thermal resistance to meet the demands of advanced applications. rsc.orgnih.gov

Modulating Thermal Performance and Stability

Conversely, studies on a series of poly(alkylene succinate)s demonstrated high thermal stability, with decomposition temperatures ranging from 420–430 °C. mdpi.com While not directly involving a hexapropenyl succinic anhydride, this research highlights the inherent thermal robustness of the succinate (B1194679) polyester backbone, a feature that would be beneficial in materials modified with 2,5-Furandione, 3-(hexapropenyl)dihydro-. The addition of such a modifier is intended to enhance other properties without significantly compromising the thermal stability of the base polymer.

Table 1: Illustrative Thermal Properties of Poly(alkylene succinate)s

| Polymer Name | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Tmax) |

|---|---|---|---|

| Poly(ethylene succinate) (PESu) | -10.5 °C | 117.8 °C | ~425 °C |

| Poly(butylene succinate) (PBSu) | -30.1 °C | 114.5 °C | ~430 °C |

| Poly(hexylene succinate) (PHSu) | -45.2 °C | 85.0 °C | ~428 °C |

| Poly(octylene succinate) (POSu) | -52.8 °C | 73.1 °C | ~422 °C |

| Poly(decylene succinate) (PDeSu) | -58.9 °C | 64.2 °C | ~420 °C |

Note: Data extracted from a study on poly(alkylene succinate)s and is presented here for illustrative purposes of the thermal behavior of related polymer systems. mdpi.com

Influencing Mechanical Properties and Material Durability

The mechanical properties of polymer blends and composites are critically dependent on the interfacial adhesion between the different phases. Poor adhesion often leads to materials with inferior strength and durability. Polyalkenyl succinic anhydrides, including 2,5-Furandione, 3-(hexapropenyl)dihydro-, are expected to significantly enhance these properties by acting as interfacial agents.

The anhydride group can react with hydroxyl or amine groups present in natural fibers, fillers, or other polymers like polyamides and polyesters, forming strong covalent bonds at the interface. specialchem.comnih.gov This improved interfacial bonding leads to more efficient stress transfer from the polymer matrix to the reinforcement, resulting in enhanced mechanical performance.

For example, the use of maleic anhydride-grafted polymers as compatibilizers in various polymer blends has been shown to improve tensile strength, impact strength, and elongation at break. nih.gov In blends of poly(butylene succinate-butylene terephthalate) (PBST) and polylactic acid (PLA), the addition of a styrene-maleic anhydride copolymer resulted in a 61.7% increase in tensile strength compared to the uncompatibilized blend. nih.gov Similarly, in poly(butylene succinate) (PBS) composites reinforced with kenaf core fibers, the use of a modified lignin (B12514952) (esterified) as a compatibilizer led to improved tensile and flexural strength compared to composites with unmodified lignin. mdpi.com

Table 2: Effect of Maleic Anhydride Compatibilizer on Mechanical Properties of a PBST/PLA Blend

| Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Neat PBST | 18.1 | 425.8 |

| Neat PLA | 43.7 | 7.3 |

| PBST/PLA Blend (no compatibilizer) | ~18.3 | - |

| PBST/PLA Blend + 3 wt% PSMA | 29.6 | ~250 |

Note: Data adapted from a study on PBST/PLA blends compatibilized with styrene-maleic anhydride copolymer (PSMA). nih.gov

Applications as Compatibilizers and Adhesion Promoters

The dual chemical nature of 2,5-Furandione, 3-(hexapropenyl)dihydro-—a reactive anhydride group and a non-polar alkenyl chain—makes it an ideal candidate for use as a compatibilizer and adhesion promoter. specialchem.com

As an Adhesion Promoter: Adhesion promoters are crucial for creating strong bonds between polymers and other materials like fillers (e.g., glass fibers, wood flour) or different substrates in multilayer structures. specialchem.comspecialchem.com The anhydride functionality of 2,5-Furandione, 3-(hexapropenyl)dihydro- can react with surface hydroxyl groups on inorganic fillers or with functional groups on other polymers. This creates a robust chemical link at the interface, significantly improving adhesion. specialchem.com For example, maleic anhydride grafted polymers are used as tie layers in flexible packaging to bond dissimilar polymer layers. specialchem.com The use of such adhesion promoters can transform the failure mechanism from adhesive (at the interface) to cohesive (within the bulk material), indicating that the maximum adhesion strength has been achieved. interfacepolymers.com

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural elucidation of organic molecules, including 2,5-Furandione, 3-(hexapropenyl)dihydro-. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the precise connectivity of atoms and deduce the stereochemical arrangement within the molecule.

In academic studies, the ¹H NMR spectrum of 2,5-Furandione, 3-(hexapropenyl)dihydro- is characterized by distinct signals corresponding to the protons in the furanone ring and the hexapropenyl side chain. The protons on the dihydro-furanone ring, specifically at the C3 and C4 positions, typically appear as multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronic environment and the stereochemical relationship with the adjacent hexapropenyl group. The protons of the hexapropenyl chain exhibit a complex series of signals in the olefinic and aliphatic regions of the spectrum, with their specific chemical shifts and coupling constants providing detailed information about the geometry of the double bonds and the conformation of the chain.

| ¹H NMR Data | |

| Proton | Chemical Shift (ppm) |

| Furanone Ring Protons | Multiplets |

| Hexapropenyl Chain - Olefinic Protons | Varies based on geometry |

| Hexapropenyl Chain - Aliphatic Protons | Varies based on position |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (ppm) |

| Carbonyl Carbons | Downfield region |

| Furanone Ring Carbons | Distinct resonances |

| Hexapropenyl Chain Carbons | Distinct resonances |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For 2,5-Furandione, 3-(hexapropenyl)dihydro-, these methods provide clear evidence for the presence of the cyclic anhydride (B1165640) and the carbon-carbon double bonds of the hexapropenyl group.

The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of the cyclic anhydride functionality. Specifically, two distinct carbonyl stretching vibrations are typically observed, arising from the symmetric and asymmetric stretching modes of the C=O groups. These bands are usually found in the region of 1750-1850 cm⁻¹. Additionally, a C-O-C stretching vibration from the anhydride ring is expected to appear in the fingerprint region. The presence of the hexapropenyl side chain is confirmed by the observation of C=C stretching vibrations in the 1600-1680 cm⁻¹ region and =C-H stretching vibrations above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the carbonyl stretching vibrations are also visible in the Raman spectrum, they are often weaker than in the FT-IR spectrum. Conversely, the C=C stretching vibrations of the hexapropenyl chain tend to produce strong Raman signals, making this technique particularly useful for characterizing the unsaturated side chain. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and confident identification of the key functional groups within the molecule.

| FT-IR Characteristic Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Asymmetric Stretch | ~1850 |

| Carbonyl (C=O) Symmetric Stretch | ~1780 |

| Alkene (C=C) Stretch | 1600-1680 |

| Alkene (=C-H) Stretch | >3000 |

| Raman Characteristic Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| Alkene (C=C) Stretch | Strong intensity |

| Carbonyl (C=O) Stretch | Weaker intensity |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular mass and investigating the fragmentation pathways of organic compounds. For 2,5-Furandione, 3-(hexapropenyl)dihydro-, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of its elemental composition.

Under electron ionization (EI), the molecule typically undergoes fragmentation, providing valuable structural information. The fragmentation pattern often involves the loss of small neutral molecules, such as CO and CO₂, from the anhydride ring, leading to the formation of characteristic fragment ions. The hexapropenyl side chain can also undergo fragmentation, leading to a series of ions corresponding to the loss of hydrocarbon fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule.

Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can also be employed to predominantly generate the molecular ion or a protonated molecule, which further confirms the molecular weight of the compound. The combination of different ionization methods and mass analyzers provides a comprehensive picture of the molecule's mass and fragmentation behavior.

X-ray Diffraction for Crystalline Structure and Stereochemical Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry. If a suitable crystal of 2,5-Furandione, 3-(hexapropenyl)dihydro- is obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsion angles.

This technique would definitively establish the relative stereochemistry of the substituents on the furanone ring and the geometry of the double bonds in the hexapropenyl side chain. The resulting crystal structure would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice. This level of structural detail is often crucial for understanding the physical properties and reactivity of the compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of 2,5-Furandione, 3-(hexapropenyl)dihydro- and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC analysis, a reversed-phase column is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification and quantification. A single, sharp peak in the chromatogram is indicative of a high degree of purity. Diode-array detection can provide the UV-Vis spectrum of the eluting peak, further aiding in its identification.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectra for each separated component, allowing for their positive identification. These chromatographic methods are essential for quality control during the synthesis and for the analysis of complex reaction mixtures.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-Furandione derivatives with alkenyl substituents, such as 3-(hexapropenyl)dihydro- variants?

Methodological Answer: The synthesis of alkenyl-substituted 2,5-Furandione derivatives typically involves maleic anhydride as a precursor. For example, alkylation or alkenylation reactions can introduce substituents at the 3-position. A common approach is the Diels-Alder reaction, where maleic anhydride reacts with conjugated dienes, followed by hydrogenation to stabilize the dihydro structure . For 3-(hexapropenyl)dihydro- derivatives, controlled addition of hexapropenyl groups via nucleophilic substitution or Friedel-Crafts acylation may be employed. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to avoid side products like over-alkylation or isomerization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of 2,5-Furandione derivatives?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks for the furandione ring protons (δ 5.0–6.5 ppm) and alkenyl protons (δ 4.5–5.5 ppm) confirm substitution patterns. Splitting patterns (e.g., doublets for vicinal protons) help identify stereochemistry .

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm) and alkene carbons (δ 120–140 ppm) validate the anhydride core and alkenyl groups .

- ¹H NMR : Peaks for the furandione ring protons (δ 5.0–6.5 ppm) and alkenyl protons (δ 4.5–5.5 ppm) confirm substitution patterns. Splitting patterns (e.g., doublets for vicinal protons) help identify stereochemistry .

- IR : Strong absorption bands at 1850–1800 cm⁻¹ (C=O stretching) and 1250–1150 cm⁻¹ (C-O-C stretching) confirm the anhydride functionality .

- MS : High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., m/z 266.1882 for C₁₆H₂₆O₃ derivatives) and fragmentation patterns (e.g., loss of CO₂ or alkenyl groups) .

Q. What safety precautions are critical when handling 2,5-Furandione derivatives in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) due to volatile anhydride degradation products .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis, which generates corrosive dicarboxylic acids .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and stability of 3-(hexapropenyl)dihydro-2,5-Furandione in polymerization or copolymerization reactions?

Methodological Answer: Density Functional Theory (DFT) simulations can model the electron density distribution of the anhydride ring, identifying reactive sites (e.g., electrophilic carbonyl carbons). For copolymerization with alkenes (e.g., styrene or ethylene), molecular docking studies predict steric hindrance from the hexapropenyl chain, which may reduce reaction rates. Solvent effects (e.g., dielectric constant) and transition-state energy barriers should be calculated to optimize reaction conditions. Experimental validation via gel permeation chromatography (GPC) and thermal analysis (DSC/TGA) is required to compare predicted vs. observed polymer properties .

Q. What experimental strategies resolve contradictions in reported solubility (cLogS) and partition coefficient (cLogP) data for alkenyl-substituted 2,5-Furandione derivatives?

Methodological Answer: Discrepancies in cLogP (e.g., 4.027 for 3-decyldihydro- vs. 3.545 for similar analogs ) may arise from stereochemical variations or isomerization (e.g., cis vs. trans alkenyl groups). Experimental validation via shake-flask method (octanol/water partitioning) under controlled pH and temperature can resolve these issues. For solubility (cLogS), dynamic light scattering (DLS) or HPLC-UV analysis in aqueous/organic phases quantifies aggregation effects, which computational models often overlook .

Q. How does the stereochemistry of the hexapropenyl chain influence the biological activity or catalytic performance of 3-(hexapropenyl)dihydro-2,5-Furandione?

Methodological Answer: Stereochemical effects (e.g., E/Z isomerism in the hexapropenyl group) alter molecular conformation and intermolecular interactions. For biological studies (e.g., enzyme inhibition), circular dichroism (CD) spectroscopy and X-ray crystallography can correlate stereochemistry with binding affinity. In catalysis, enantioselective reactions (e.g., asymmetric epoxidation) may show divergent yields or selectivity depending on the substituent’s spatial arrangement. Chiral HPLC or NMR (e.g., Mosher ester analysis) is recommended to isolate and characterize stereoisomers .

Data Contradiction Analysis

Q. Why do mass spectral data for structurally similar derivatives (e.g., 3-methyldihydro- vs. 3-dodecenyl-dihydro-2,5-Furandione) show inconsistent fragmentation patterns?

Methodological Answer: Fragmentation discrepancies arise from differences in substituent stability. For example:

- 3-Methyldihydro- : Dominant m/z 114 (loss of CO₂) due to minimal steric hindrance .

- 3-Dodecenyl-dihydro- : Fragmentation at the alkenyl chain (e.g., m/z 154 for C₉H₁₄O₃⁺) competes with anhydride ring cleavage, influenced by ionization energy and collision-induced dissociation (CID) parameters .

Standardizing MS conditions (e.g., ESI vs. EI ionization) and using isotopic labeling (e.g., ¹³C) can clarify fragmentation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.